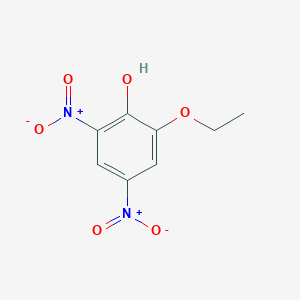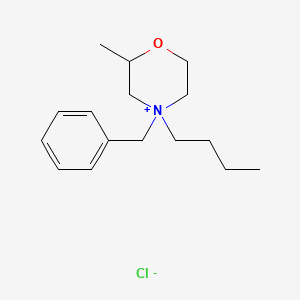
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride is a quaternary ammonium compound with a morpholine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride typically involves the quaternization of a morpholine derivative. One common method is the reaction of 4-benzylmorpholine with butyl chloride and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial cells. It can also form complexes with various biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butyl-4-methylmorpholin-4-ium chloride
- 4-Benzyl-4-methylmorpholin-4-ium chloride
- 4-Butyl-4-ethylmorpholin-4-ium chloride
Uniqueness
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride is unique due to its specific combination of substituents on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
90166-95-3 |
|---|---|
Fórmula molecular |
C16H26ClNO |
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
4-benzyl-4-butyl-2-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C16H26NO.ClH/c1-3-4-10-17(11-12-18-15(2)13-17)14-16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UZJHMRWVEZXDIA-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(CCOC(C1)C)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



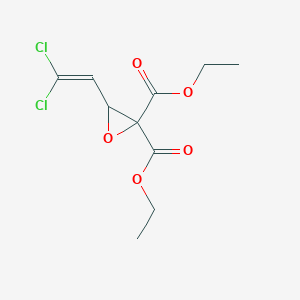
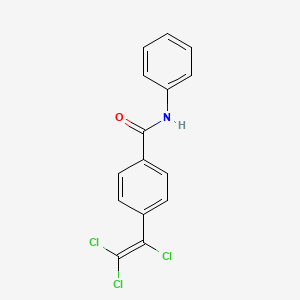
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
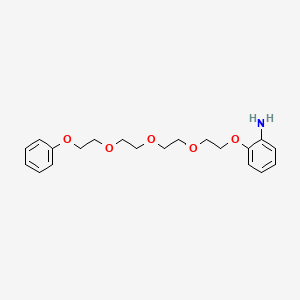
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)

![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
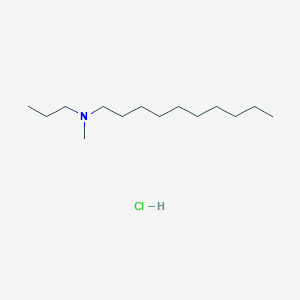

![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
